molecular formula C23H18ClF2NO2 B2949444 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide CAS No. 477870-76-1

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide

Cat. No. B2949444
CAS RN: 477870-76-1
M. Wt: 413.85
InChI Key: ICBAUMMXVFSJRP-MDWZMJQESA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro and fluoro groups, the formation of the benzyl ether, and the creation of the amide bond. One possible starting material could be 2-chloro-6-fluorobenzyl alcohol . This compound could potentially be converted into the desired compound through a series of reactions, including etherification, amide formation, and possibly a Wittig reaction to introduce the propenamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromatic rings of the benzyl groups, the ether linkage, and the amide group. The presence of the chlorine and fluorine atoms would likely be evident in the electron density map .


Chemical Reactions Analysis

The compound’s reactivity would be expected to be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the polar amide group. It might undergo reactions typical of aromatic compounds, ethers, and amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, while the chlorine and fluorine atoms might influence its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds emphasizes the synthesis and characterization of biologically active derivatives, highlighting the importance of specific intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π interactions, which are critical for understanding the chemical behavior and potential applications of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activity

  • A study on N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, which share structural similarities, revealed moderate to excellent anti-inflammatory activity. This indicates potential for compounds like (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide in medicinal chemistry applications, particularly in developing anti-inflammatory agents (Nakhostin et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is intended for use as a drug, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards associated with this compound are not known from the available information .

Future Directions

The potential applications of this compound are not clear from the available information. If it is intended for use as a drug, further studies would be needed to evaluate its efficacy and safety . If it is intended for use in materials science or another field, different types of studies might be needed.

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2NO2/c24-21-2-1-3-22(26)20(21)15-29-19-11-6-16(7-12-19)8-13-23(28)27-14-17-4-9-18(25)10-5-17/h1-13H,14-15H2,(H,27,28)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBAUMMXVFSJRP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide

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